molecular formula C19H16ClNO B1531040 8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-13-1

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1531040
CAS RN: 1160261-13-1
M. Wt: 309.8 g/mol
InChI Key: RHSTZVCUAIAACQ-UHFFFAOYSA-N
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Description

“8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 1160261-13-1 . It has a molecular weight of 309.79 . This compound is used in proteomics research .

Physical and Chemical Properties The IUPAC name for this compound is 8-ethyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride . The InChI Code is 1S/C19H16ClNO/c1-3-13-8-6-10-15-16(19(20)22)11-17(21-18(13)15)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3 . It is recommended to be stored at a temperature between 28 C .

Safety Information For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Catalytic Applications

Quinoline derivatives have been utilized in the development of catalysts for polymerization processes. For instance, ferrous and cobaltous chlorides bearing bis(imino)quinolines have shown high activity for ethylene polymerization at high temperatures, demonstrating unique properties like no activity at low temperature but significant activity at temperatures above 80°C, leading to high molecular weight polyethylenes with narrow molecular distribution (Zhang et al., 2010). This suggests that derivatives of quinoline, such as "8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride," could be explored for their catalytic potential in high-temperature polymerization reactions.

Materials Science and Photovoltaics

Quinoline derivatives have been explored for their structural and optical properties, with applications in the fabrication of thin films and organic photovoltaic devices. Studies on 4H-pyrano[3,2-c]quinoline derivatives have highlighted their potential in thin-film formation with nanocrystallites dispersed in an amorphous matrix, exhibiting significant optical properties useful for materials science applications (Zeyada et al., 2016). This indicates that "8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride" could be a candidate for developing new materials with desirable optical properties.

Organic Synthesis and Biomass Utilization

In organic synthesis, quinoline derivatives have been synthesized through biomass feedstock in clean, efficient processes. A study on ethyl lactate-involved three-component dehydrogenative reactions showcased the synthesis of diverse quinoline products using green chemistry principles, highlighting the role of quinoline derivatives in sustainable chemistry (Yang & Wan, 2020). This suggests the potential of "8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride" in green synthesis methodologies.

properties

IUPAC Name

8-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-3-13-8-6-10-15-16(19(20)22)11-17(21-18(13)15)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSTZVCUAIAACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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